molecular formula C13H10O2 B8603790 3-Hydroxy-4-phenylbenzaldehyde

3-Hydroxy-4-phenylbenzaldehyde

Cat. No.: B8603790
M. Wt: 198.22 g/mol
InChI Key: CMAGWBBFEQNINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-phenylbenzaldehyde (IUPAC name: this compound) is a benzaldehyde derivative featuring a hydroxyl (-OH) group at position 3 and a phenyl group (-C₆H₅) at position 4 of the aromatic ring.

Properties

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

3-hydroxy-4-phenylbenzaldehyde

InChI

InChI=1S/C13H10O2/c14-9-10-6-7-12(13(15)8-10)11-4-2-1-3-5-11/h1-9,15H

InChI Key

CMAGWBBFEQNINS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences among 3-hydroxy-4-phenylbenzaldehyde and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound -OH (3), -C₆H₅ (4) C₁₃H₁₀O₂ 198.22 Phenyl group enhances hydrophobicity
4-Hydroxybenzaldehyde -OH (4) C₇H₆O₂ 122.12 Simplest para-substituted derivative
4-Benzyloxy-3-hydroxybenzaldehyde -OCH₂C₆H₅ (4), -OH (3) C₁₄H₁₂O₃ 228.24 Benzyl ether improves stability
3-Fluoro-4-hydroxybenzaldehyde -F (3), -OH (4) C₇H₅FO₂ 140.11 Fluorine enhances electronegativity
4-Hydroxy-3-methoxybenzaldehyde (Vanillin) -OCH₃ (3), -OH (4) C₈H₈O₃ 152.15 Widely used flavoring agent

Sources:

Physicochemical Properties

  • Melting Points :

    • 4-Hydroxybenzaldehyde: 112–115°C (powder form) .
    • 4-Benzyloxy-3-hydroxybenzaldehyde: Recrystallizes as a yellow solid (mp: 153–154°C) .
    • Vanillin: 81–83°C .
    • Fluorinated analogs (e.g., 3-fluoro-4-hydroxybenzaldehyde): Generally higher melting points due to increased polarity .
  • Solubility: Hydroxyl and benzyloxy groups improve solubility in polar solvents (e.g., ethanol, DMSO) . Phenyl substituents (as in this compound) may reduce water solubility compared to vanillin or 4-hydroxybenzaldehyde .

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